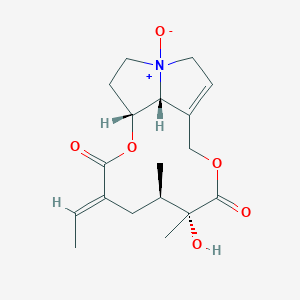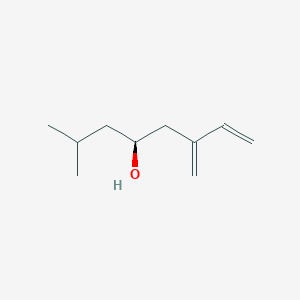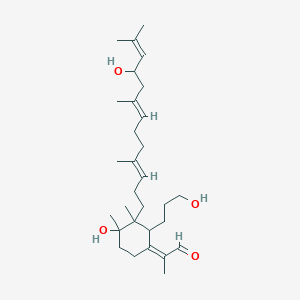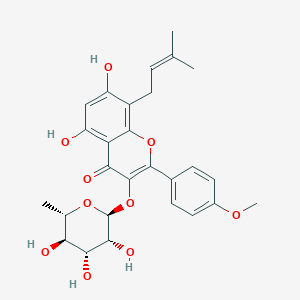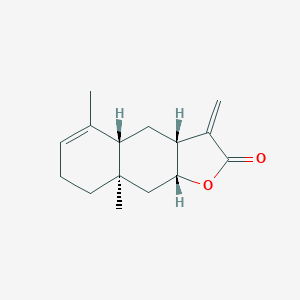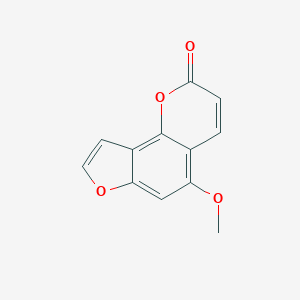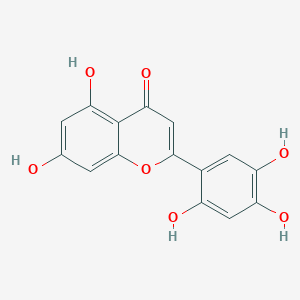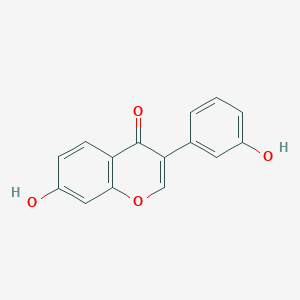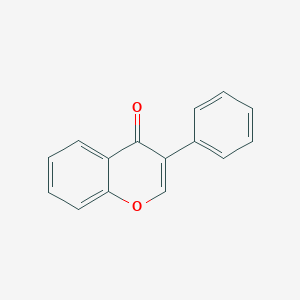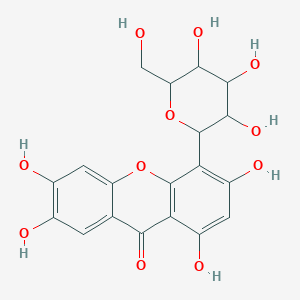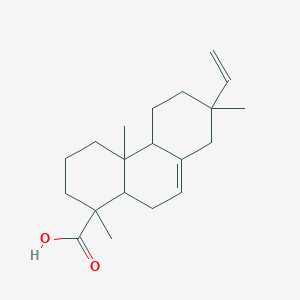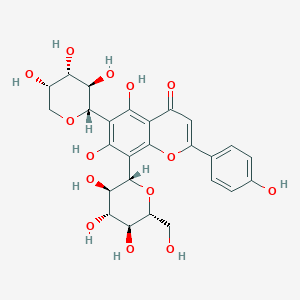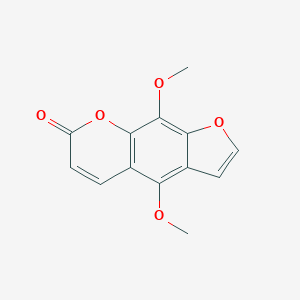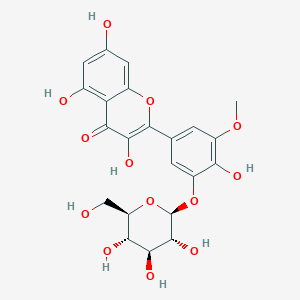![molecular formula C17H18O4 B191627 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol CAS No. 60102-29-6](/img/structure/B191627.png)
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Overview
Description
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol is a naturally occurring isoflavan phytoalexin found in plants such as Trifolium hybridum . Isoflavans, including isosativan, have garnered attention due to their potential health benefits, including antifungal activity . These compounds are secondary metabolites of plants and are present in foods as glucosides .
Preparation Methods
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as Trifolium hybridum . The compound can also be synthesized in the laboratory using specific reagents and conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in solvents like DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods typically involve large-scale extraction and purification processes to isolate isosativan from plant materials.
Chemical Reactions Analysis
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol undergoes several types of chemical reactions, including oxidation, hydrolysis, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like sulfuric acid . The major products formed from these reactions include various hydroxylated derivatives of isosativan .
Scientific Research Applications
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol has a wide range of scientific research applications. In chemistry, it is used for studying the structural and electronic properties of isoflavans . In biology, isosativan is investigated for its antifungal and antimicrobial activities . In industry, isosativan is used in the development of natural product libraries for drug discovery .
Mechanism of Action
The mechanism of action of isosativan involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial growth and induce phytoalexin production . 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol also exhibits antioxidant and anti-inflammatory activities, which may be due to its ability to inhibit prostaglandin synthesis . The compound’s effects are mediated through its interaction with mitochondrial membrane potential, which plays a crucial role in regulating mitochondrial activity .
Comparison with Similar Compounds
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol is similar to other isoflavans such as sativan and vestitol . it is unique due to its specific structural features and biological activities. For instance, 6-hydroxyisosativan is a hydroxylated derivative of isosativan that exhibits distinct chemical properties . Other similar compounds include derrisisoflavones H–K, which are prenylated isoflavonoids isolated from Derris robusta . These compounds share similar biological activities but differ in their chemical structures and specific health benefits.
Properties
IUPAC Name |
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWTPASGRNXTO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)OC)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161805 | |
| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60102-29-6 | |
| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Isosativan?
A: Isosativan is an isoflavonoid phytoalexin. Its structure consists of an isoflavan backbone with two methoxy groups and a hydroxy group. While the provided abstracts do not explicitly state the molecular formula and weight, [] describes it as "7,4′-dimethoxy-2′-hydroxyisoflavan." Further research into spectroscopic data would be required for complete structural characterization.
Q2: In which plant species is Isosativan found, and what triggers its production?
A: Isosativan was first identified in Trifolium hybridum (alsike clover). [] Further research revealed its presence in various other Trifolium species. [] The studies indicate that fungal infection acts as a trigger for Isosativan production, classifying it as a phytoalexin – a compound produced by plants as a defense mechanism against pathogenic attack.
Q3: What is the current understanding of the Structure-Activity Relationship (SAR) of Isosativan and its analogs?
A: While the provided abstracts confirm Isosativan's identity as a phytoalexin, they do not delve into specific SAR studies. [, ] Investigating the relationship between the structure of Isosativan, its analogs (like Sativan), and their activity against specific fungal pathogens would be a promising area for future research. This could involve synthesizing Isosativan derivatives with modifications to the methoxy or hydroxy groups and evaluating their impact on antifungal activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


